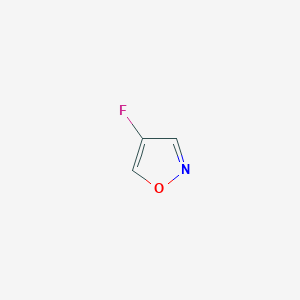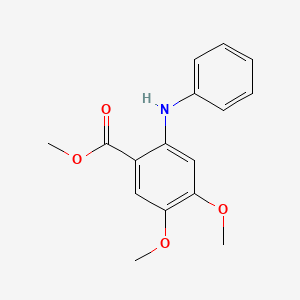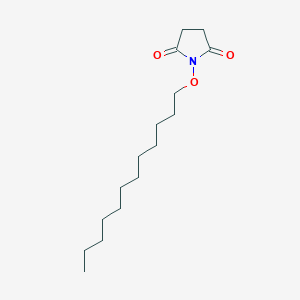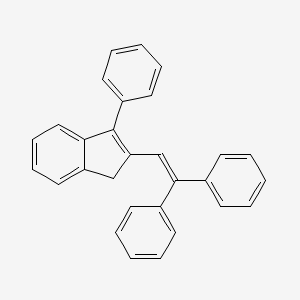![molecular formula C17H16ClNO3S B12616014 2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-09-8](/img/structure/B12616014.png)
2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-3-[(3-メトキシフェニル)メトキシ]-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。チアゾリジンオン類は、抗菌性、抗炎症性、抗がん性など、さまざまな生物活性を有することで知られています。この化合物は、その独特の構造的特徴により、さまざまな科学的および産業的用途の可能性を秘めています。
準備方法
合成経路と反応条件
2-(4-クロロフェニル)-3-[(3-メトキシフェニル)メトキシ]-1,3-チアゾリジン-4-オンの合成は、通常、4-クロロベンズアルデヒド、3-メトキシベンジルアミン、およびチオグリコール酸の反応によって行われます。反応は、エタノールまたはメタノールなどの適切な溶媒の存在下、還流条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される可能性がありますが、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件を最適化することで、収率と純度を最大限に高めることができます。連続フロー反応器や自動合成プラットフォームは、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(4-クロロフェニル)-3-[(3-メトキシフェニル)メトキシ]-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応により、化合物は対応するチアゾリジン誘導体に変換される可能性があります。
置換: 芳香環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を適切な条件下で使用できます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: チアゾリジン誘導体。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗炎症性について調査されています。
医学: 感染症や炎症性疾患の治療のための潜在的な治療薬。
産業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-クロロフェニル)-3-[(3-メトキシフェニル)メトキシ]-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的経路に関与するその他のタンパク質が含まれる可能性があります。この化合物の作用は、これらの標的への結合を介して媒介され、その活性を変調し、その後の生物学的反応を引き起こします。
類似化合物との比較
類似化合物
2-(4-クロロフェニル)-1,3-チアゾリジン-4-オン: 3-メトキシフェニルメトキシ基がありません。
3-(4-クロロフェニル)-1,3-チアゾリジン-4-オン: チアゾリジンオン環上の置換パターンが異なります。
2-(4-メトキシフェニル)-3-[(3-メトキシフェニル)メトキシ]-1,3-チアゾリジン-4-オン: 塩素原子がメトキシ基に置換されています。
独自性
2-(4-クロロフェニル)-3-[(3-メトキシフェニル)メトキシ]-1,3-チアゾリジン-4-オンは、その特定の置換パターンにより、他のチアゾリジンオン誘導体と比較して、独自の生物活性と化学反応性を付与する可能性があります。
特性
CAS番号 |
921611-09-8 |
|---|---|
分子式 |
C17H16ClNO3S |
分子量 |
349.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-15-4-2-3-12(9-15)10-22-19-16(20)11-23-17(19)13-5-7-14(18)8-6-13/h2-9,17H,10-11H2,1H3 |
InChIキー |
PAAWKESIUZNRHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CON2C(SCC2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


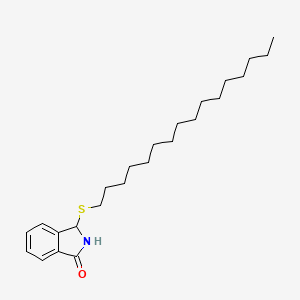
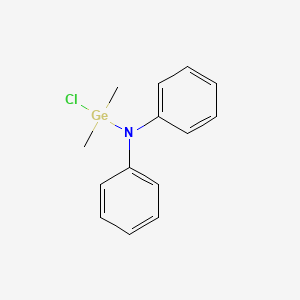
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
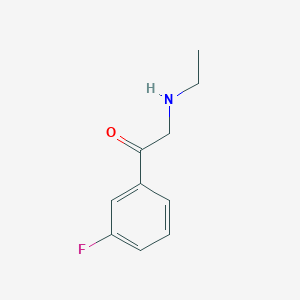
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
